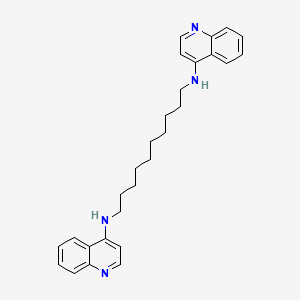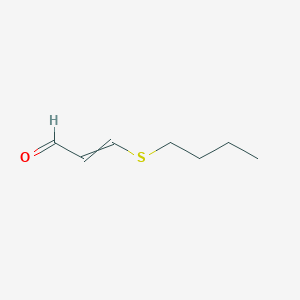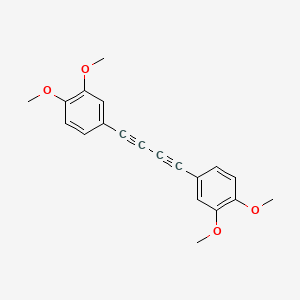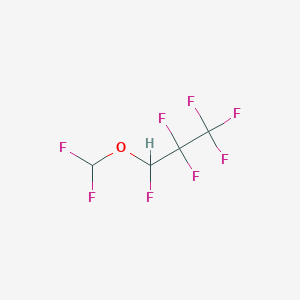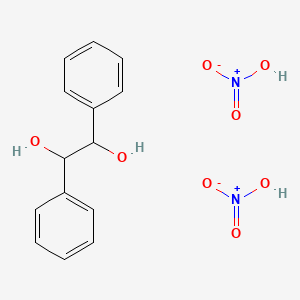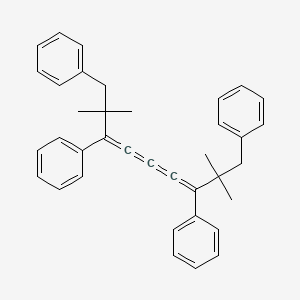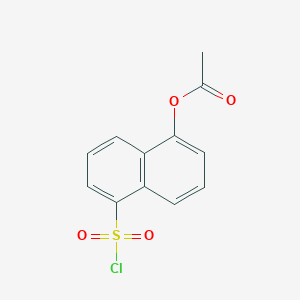
5-(Chlorosulfonyl)naphthalen-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chlorosulfonyl)naphthalen-1-yl acetate is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine . This compound features a naphthalene ring substituted with a chlorosulfonyl group and an acetate group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)naphthalen-1-yl acetate typically involves the chlorosulfonation of naphthalene followed by acetylation. The reaction conditions for chlorosulfonation usually require the use of chlorosulfonic acid or sulfuryl chloride as the chlorosulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective formation of the chlorosulfonyl group at the desired position on the naphthalene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)naphthalen-1-yl acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, carboxylic acids, and sulfonyl compounds .
Scientific Research Applications
5-(Chlorosulfonyl)naphthalen-1-yl acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)naphthalen-1-yl acetate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of receptor binding sites, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic Acid: Used in the treatment of digestive problems and gallbladder disorders.
Naphthalen-1-yl Methanone Derivatives: Used in synthetic cannabinoids and other pharmaceutical applications.
Uniqueness
5-(Chlorosulfonyl)naphthalen-1-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorosulfonyl and acetate groups allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
56875-57-1 |
|---|---|
Molecular Formula |
C12H9ClO4S |
Molecular Weight |
284.72 g/mol |
IUPAC Name |
(5-chlorosulfonylnaphthalen-1-yl) acetate |
InChI |
InChI=1S/C12H9ClO4S/c1-8(14)17-11-6-2-5-10-9(11)4-3-7-12(10)18(13,15)16/h2-7H,1H3 |
InChI Key |
BJMDLVDTSFZWNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


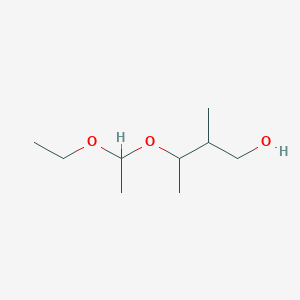

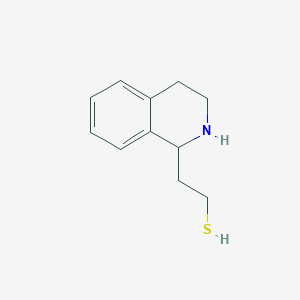
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
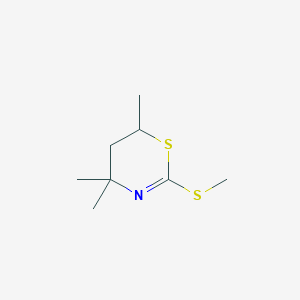
![1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14619042.png)
![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
